molecular formula C14H21FOSi B8155817 tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane

Cat. No.: B8155817
M. Wt: 252.40 g/mol
InChI Key: IGSZCBXIDVAUFI-UHFFFAOYSA-N
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Description

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a fluoro-substituted phenoxy group, and a vinyl group attached to a dimethylsilane moiety

Preparation Methods

The synthesis of tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane typically involves the reaction of 2-fluoro-6-vinylphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

  • Reaction Scheme:
    • 2-fluoro-6-vinylphenol + tert-butyl(dimethyl)silyl chloride → this compound + HCl
  • Reaction Conditions:
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran
    • Temperature: Room temperature to 0°C
    • Duration: 2-4 hours

Chemical Reactions Analysis

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane can undergo various chemical reactions, including:

  • Oxidation:
    • The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
  • Reduction:
    • The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
  • Substitution:
    • The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
  • Hydrosilylation:
    • The vinyl group can undergo hydrosilylation with various silanes in the presence of a platinum catalyst to form new silicon-carbon bonds.

Scientific Research Applications

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane has several applications in scientific research:

  • Materials Science:
    • It is used as a precursor for the synthesis of silicon-containing polymers and copolymers, which have applications in coatings, adhesives, and sealants.
  • Organic Synthesis:
    • The compound serves as a building block for the synthesis of more complex organosilicon compounds and functionalized silanes.
  • Medicinal Chemistry:
    • It is investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds and its biocompatibility.
  • Catalysis:
    • The compound is used in the development of new catalysts for organic transformations, particularly in hydrosilylation and cross-coupling reactions.

Mechanism of Action

The mechanism of action of tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane in various reactions involves the activation of the vinyl group and the fluoro-substituted phenoxy group. The vinyl group can participate in addition reactions, while the fluoro group can undergo nucleophilic substitution. The tert-butyl and dimethylsilane groups provide steric protection and stability to the molecule, enhancing its reactivity and selectivity in various transformations.

Comparison with Similar Compounds

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane can be compared with other similar compounds such as:

  • tert-Butyl(2-fluorophenoxy)dimethylsilane:
    • Lacks the vinyl group, making it less reactive in addition reactions.
  • tert-Butyl(2-vinylphenoxy)dimethylsilane:
    • Lacks the fluoro group, reducing its potential for nucleophilic substitution reactions.
  • tert-Butyl(2-chloro-6-vinylphenoxy)dimethylsilane:
    • Contains a chloro group instead of a fluoro group, which can lead to different reactivity and selectivity in substitution reactions.

The unique combination of the tert-butyl, fluoro, and vinyl groups in this compound provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl-(2-ethenyl-6-fluorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FOSi/c1-7-11-9-8-10-12(15)13(11)16-17(5,6)14(2,3)4/h7-10H,1H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSZCBXIDVAUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in an analogous way to tert-butyl(2-fluoro-6-methylphenoxy)dimethylsilane in Step A of Intermediate J using 2-fluoro-6-vinylphenol. 1H NMR (500 MHz, CDCl3) δ 7.26 (m, 1H), 7.03 (dd, J=17.8, 11.1, 1H), 6.96 (m, 1H), 6.89-6.81 (m, 1H), 5.68 (dd, J=17.8, 1.3, 1H), 5.34-5.24 (m, 1H), 1.02 (s, 9H), 0.19 (d, J=2.4, 6H).
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tert-butyl(2-fluoro-6-methylphenoxy)dimethylsilane
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